molecular formula C7H6ClNO2 B3196618 2-(4-Chloropyridin-3-yl)acetic acid CAS No. 1000567-15-6

2-(4-Chloropyridin-3-yl)acetic acid

Cat. No.: B3196618
CAS No.: 1000567-15-6
M. Wt: 171.58
InChI Key: FGGWBPOCHLTZDI-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Design

The pyridine scaffold is a privileged platform in drug design, and its halogenated variants are particularly important in synthetic chemistry. mdpi.com The presence of a halogen, such as chlorine, on the pyridine ring provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.orgacs.org This allows for the introduction of diverse functional groups at specific positions on the ring, which is a critical aspect of designing molecules with desired biological activities. acs.orgnih.gov The pyridine nitrogen atom itself influences the ring's reactivity, and the position of the halogen atom further fine-tunes its chemical behavior, making halogenated pyridines versatile starting materials for constructing complex molecular architectures. nih.govgoogle.com

Overview of Acetic Acid Side Chains in Heterocyclic Systems

The acetic acid functional group, with its carboxylic acid moiety, is a fundamental building block in organic chemistry. wikipedia.org When attached to a heterocyclic system like pyridine, the acetic acid side chain imparts specific physicochemical properties to the molecule. google.com The carboxylic acid group can participate in hydrogen bonding and acts as a proton donor, influencing the molecule's solubility and how it interacts with biological targets. nih.govwikipedia.org Furthermore, the -CH2COOH group provides a point for further chemical modification, such as esterification or amidation, allowing for the synthesis of a wide array of derivatives. google.com Certain heterocyclic compounds featuring an acetic acid radical have been investigated for their potential applications in treating bone diseases by inhibiting bone resorption. google.com

Historical Context of Pyridylacetic Acid Compound Class Research

Research into pyridylacetic acids and their derivatives has a notable history, driven by their utility as synthetic intermediates and their presence as metabolites of various compounds. acs.orgnih.gov For instance, 2-pyridylacetic acid is a known metabolite of betahistine, a drug used for treating Ménière's disease since its registration in Europe in 1970. hmdb.ca Early research focused on fundamental reactions like decarboxylation, with studies dating back to the mid-20th century exploring the mechanisms of these transformations. acs.org More recently, the focus has shifted towards developing novel and efficient synthetic methods to create diverse libraries of pyridylacetic acid derivatives for applications in drug discovery and materials science. acs.orgwhiterose.ac.ukresearchgate.net These modern synthetic approaches often employ multi-component reactions and advanced catalytic systems to achieve high efficiency and structural diversity. acs.orgwhiterose.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWBPOCHLTZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 2 4 Chloropyridin 3 Yl Acetic Acid

Physicochemical Properties

The key identifiers and properties of this compound and its hydrochloride salt are summarized below.

PropertyValue
Chemical FormulaC7H6ClNO2
IUPAC NameThis compound
Molecular Weight187.58 g/mol glpbio.com
Physical FormSolid sigmaaldrich.com
Storage Temperature2-8°C, under inert atmosphere sigmaaldrich.com

Table 1: Physicochemical Properties of this compound.

Synthesis

The synthesis of substituted pyridylacetic acid derivatives can be achieved through various methods. A common approach involves the use of halopyridines as starting materials. acs.orgwhiterose.ac.uk Palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl (B83357) enol ethers are frequently employed. acs.org Another strategy involves the reaction of halopyridines with active methylene (B1212753) compounds such as malonates, followed by hydrolysis and decarboxylation steps. whiterose.ac.uk

A particularly versatile method is the three-component synthesis starting from pyridine-N-oxides. acs.orgresearchgate.net In this approach, the pyridine-N-oxide is activated and then undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then be treated with various nucleophiles (e.g., alcohols for esters, amines for amides) to trigger ring-opening and decarboxylation, yielding the desired pyridylacetic acid derivative. acs.org This method allows for significant variation in the final product structure. whiterose.ac.uk

Reactivity

The reactivity of this compound is governed by its functional groups: the chlorinated pyridine ring and the carboxylic acid side chain.

Pyridine Ring: The chlorine atom at the 4-position is a leaving group, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the replacement of the chlorine with other functional groups.

Carboxylic Acid Group: The acetic acid moiety can undergo typical carboxylic acid reactions. These include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides. acs.org

Reduction: The carboxylic acid can be reduced to an alcohol.

Decarboxylation: Removal of the carboxyl group, particularly under certain conditions, is a known reaction for 2- and 4-pyridylacetic acids. acs.orgacs.org

Table of Compounds

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including esterification, amidation, decarboxylation, and activation for coupling reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(4-Chloropyridin-3-yl)acetic acid readily undergoes esterification with various alcohols under acidic conditions or using coupling agents. Similarly, amidation can be achieved by reacting the acid with amines, often facilitated by activating agents to form an intermediate that is more susceptible to nucleophilic attack. These reactions are fundamental in modifying the compound's physical and chemical properties.

For instance, the continuous esterification of chloroacetic acid with lower aliphatic alcohols can be carried out at elevated temperatures. google.com This general principle can be applied to this compound to produce a variety of ester derivatives.

The formation of amides and thioamides from cyanoacetic acid with 2-halopyridinium salts highlights the reactivity of the acid moiety in the presence of a pyridine (B92270) ring. researchgate.net While not a direct example, this illustrates the general synthetic routes available for creating amide linkages from acid precursors in pyridine-containing systems.

Table 1: Examples of Esterification and Amidation Reagents

Reaction TypeReagent ClassSpecific Examples
EsterificationAlcoholsMethanol, Ethanol, Isopropanol
Coupling AgentsDCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
AmidationAminesAmmonia, Primary Amines (e.g., Methylamine), Secondary Amines (e.g., Dimethylamine)
Coupling AgentsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

This table presents a general overview of reagent classes and is not exhaustive.

Decarboxylation Pathways and Control

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a competing reaction pathway, particularly under harsh thermal or catalytic conditions. The stability of the resulting carbanion or radical intermediate influences the ease of decarboxylation. In the context of pyridinyl acetic acids, the reaction can be influenced by substituents on the ring.

Methodologies for decarboxylation have been extensively developed, often employing transition metal catalysts such as copper, palladium, silver, and nickel. nih.gov These methods, however, can present challenges including the need for high temperatures and difficulties in catalyst separation. nih.gov A notable example involves the decarboxylation of 2-pyridone-3-carboxylic acid using potassium carbonate in toluene. nih.gov

Activation and Coupling Chemistry

The carboxylic acid group can be "activated" to facilitate coupling reactions, such as the formation of new carbon-carbon or carbon-heteroatom bonds. This often involves converting the carboxylic acid into a more reactive species, like an acid chloride or an active ester.

Palladium-catalyzed C-H activation and coupling reactions represent a powerful tool in modern organic synthesis. nih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of using a directing group to facilitate ortho-C-H activation are relevant. nih.gov For phenylacetic acids, the carboxyl group can direct the ortho-arylation, though it can be challenging. nih.gov The development of versatile protocols using aryltrifluoroborates as coupling partners has expanded the scope of these reactions to include electron-deficient arenes and phenylacetic acids. nih.gov

Grignard reagents can also be utilized in coupling reactions, as seen in the synthesis of Vitamin E precursors where a Grignard compound is coupled with an allylic halide. google.com

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns (Theoretical)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com The nitrogen deactivates the ring towards electrophiles and directs incoming electrophiles primarily to the meta-position (C-3 and C-5). quimicaorganica.orgyoutube.comyoutube.com The presence of a deactivating chloro group at the 4-position and an acetic acid group at the 3-position would further deactivate the ring and influence the regioselectivity of any potential EAS reaction.

The common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com These reactions typically require harsh conditions when performed on pyridine itself. quimicaorganica.org The formation of an adduct between the pyridine nitrogen and a Lewis acid catalyst can further deactivate the ring. youtube.com The regiochemical outcome is a result of the relative stability of the cationic intermediates (sigma complexes), with attack at the 3-position avoiding the placement of a positive charge on the electronegative nitrogen atom. youtube.com

Table 2: Theoretical Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackPredicted Stability of IntermediateRationale
C-2Less FavorablePositive charge can be placed on the nitrogen-bearing carbon.
C-5Potentially FavorableAvoids placing a positive charge on the nitrogen atom. youtube.com
C-6Less FavorableAdjacent to the electron-withdrawing nitrogen.

This table is based on general principles of pyridine reactivity and does not represent experimental results for this specific compound.

Nucleophilic Additions and Substitutions on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The presence of a good leaving group, such as the chlorine atom at the C-4 position, facilitates nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution on halopyridines is a common and synthetically useful reaction. youtube.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex). The aromaticity is then restored by the departure of the leaving group. This process is analogous to the reaction of nucleophiles with acid chlorides. youtube.com

In the case of this compound, a variety of nucleophiles (e.g., amines, alkoxides, thiolates) could potentially displace the chloride at the C-4 position. This reaction provides a powerful method for introducing a wide range of functional groups onto the pyridine ring.

N-Oxidation and Reduction Processes

The nitrogen atom in the pyridine ring of this compound can undergo both oxidation to form an N-oxide and reduction of the aromatic ring.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 4-position. Studies on 3-substituted pyridines, such as 3-chloropyridine, have shown that N-oxidation can be achieved both chemically and enzymatically. sci-hub.sttandfonline.com Chemical oxidation is often carried out using peracids like meta-chloroperoxybenzoic acid (m-CPBA). Enzymatic N-oxidation has been observed in vitro using microsomal preparations, indicating that such transformations are also relevant in biological systems. sci-hub.sttandfonline.com The formation of the N-oxide of this compound can be a strategic step to modulate its chemical properties for further synthetic elaborations.

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This saturation of the aromatic ring is typically achieved through catalytic hydrogenation using catalysts such as platinum or rhodium under hydrogen pressure. The conditions for this reduction, including solvent, temperature, and pressure, can be optimized to achieve high yields of the desired piperidine. Another approach for the reduction of a related system, N-acyl-2,3-dihydro-4-pyridones, involves the use of zinc dust in acetic acid, which provides a mild and inexpensive method for obtaining the corresponding 4-piperidones. organic-chemistry.org This method could potentially be adapted for the reduction of derivatives of this compound. The reduction of the pyridine ring significantly alters the three-dimensional structure and basicity of the molecule, opening up new avenues for the synthesis of diverse chemical entities.

Halogen Chemistry at the 4-Position of the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is a key handle for a variety of chemical transformations, including cross-coupling reactions, halogen-metal exchange, and the synthesis of boronic acid derivatives.

The 4-chloro substituent on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyridine (B1293800) derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. The efficiency of the Suzuki-Miyaura coupling depends on the choice of catalyst, ligands, base, and solvent. For chloropyridines, which are often less reactive than their bromo or iodo counterparts, the use of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands is often necessary.

Catalyst/Ligand SystemCoupling PartnerGeneral ConditionsKey Features
Pd(OAc)₂ / SPhosArylboronic acidsToluene, K₃PO₄, 80-110 °CHigh efficiency for unactivated aryl chlorides.
Pd₂(dba)₃ / XPhosHeteroarylboronic acidsDioxane, K₂CO₃, 100 °CBroad substrate scope, including heteroaromatics.
Pd(PPh₃)₄Alkylboronic acidsTHF/H₂O, Na₂CO₃, RefluxClassic catalyst, effective for some substrates.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the 4-chloropyridine derivative with a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this transformation is catalyzed by a palladium complex. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for the amination of less reactive chloro-heteroarenes.

Catalyst/Ligand SystemAmine PartnerGeneral ConditionsKey Features
Pd₂(dba)₃ / BINAPPrimary and secondary aminesToluene, NaOtBu, 80-110 °COne of the first-generation effective systems.
Pd(OAc)₂ / RuPhosAnilines, alkylaminesDioxane, Cs₂CO₃, 100 °CHigh activity for challenging substrates.
PdCl₂(Amphos)₂Ammonia equivalentst-BuOH, K₃PO₄, 100 °CAllows for the introduction of a primary amino group.

Halogen-metal exchange reactions provide a route to convert the C-Cl bond at the 4-position into a C-metal bond, typically a C-Li or C-Mg bond. This transformation generates a nucleophilic carbon center that can react with a variety of electrophiles. The reaction is usually performed at low temperatures using organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). The resulting organometallic intermediate can then be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new functional groups at the 4-position of the pyridine ring.

The 4-chloro substituent can be converted into a boronic acid (-B(OH)₂) or a boronic ester (e.g., a pinacol (B44631) ester) group. This is a crucial transformation as it prepares the molecule for subsequent Suzuki-Miyaura coupling reactions where it acts as the organoboron component. The synthesis is typically achieved through a palladium-catalyzed borylation reaction using a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a suitable palladium catalyst and a base. Alternatively, the boronic acid can be prepared via a halogen-metal exchange followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis.

Strategies for Heterocycle Annulation and Fusion

The bifunctional nature of this compound, with its reactive chloro substituent and the acetic acid side chain, makes it an excellent precursor for the synthesis of fused pyridine systems. These annulation reactions lead to the formation of new heterocyclic rings fused to the pyridine core, resulting in complex polycyclic structures.

A notable example of heterocycle annulation is the intramolecular cyclization of derivatives of 2-(pyridin-3-yl)acetic acid. For instance, a study on the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters demonstrated a powerful method for constructing fused tricyclic indolizine (B1195054) systems. rsc.org This strategy involves the formation of a new five-membered ring through a 5-exo-dig cyclization, followed by an intramolecular cycloisomerization to yield the final fused product. rsc.org This approach could be adapted to derivatives of this compound to access novel fused heterocyclic scaffolds.

Furthermore, the chloro group at the 4-position and the acetic acid side chain at the 3-position can be utilized in various cyclization strategies to form fused systems such as thienopyridines, furopyridines, and pyrrolopyridines. For example, the acetic acid moiety can be converted into other functional groups that can then react with the 4-position, either directly or after its conversion to a more reactive group, to close a new ring. These strategies open up possibilities for the synthesis of a wide range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. google.comgoogle.com

Derivatization to Polycyclic Aromatic Nitrogen Heterocycles

The transformation of this compound into polycyclic aromatic nitrogen heterocycles represents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of a chloro-substituent. Extensive searches of the available scientific literature did not yield specific, documented examples of direct intramolecular cyclization of this compound to form such fused ring systems.

However, based on established principles of organic synthesis and the known reactivity of the functional groups present in the molecule—a carboxylic acid and a chloropyridine—it is possible to propose several hypothetical, yet chemically plausible, reaction pathways for its derivatization into polycyclic aromatic nitrogen heterocycles. These proposed routes generally involve either a preliminary modification of the starting material to facilitate a subsequent intramolecular cyclization or a multi-component reaction strategy.

Hypothetical Intramolecular Cyclization Strategies

One potential approach involves the activation of the carboxylic acid moiety to a more reactive species, such as an acid chloride. This could be achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-chloropyridin-3-yl)acetyl chloride could then theoretically undergo an intramolecular Friedel-Crafts-type acylation. However, the electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom would likely render the pyridine ring insufficiently nucleophilic for such a reaction to proceed under standard conditions.

A more viable strategy would involve a preliminary cross-coupling reaction to replace the chlorine atom with a suitable aromatic or heteroaromatic group. For instance, a Suzuki or Stille coupling could introduce a phenyl or other aryl group at the 4-position of the pyridine ring. The resulting intermediate, a 2-(4-arylpyridin-3-yl)acetic acid derivative, would be a more suitable precursor for intramolecular cyclization. Subsequent activation of the carboxylic acid and treatment with a Lewis acid could then potentially lead to the formation of a tricyclic system, such as a benzo-fused naphthyridine derivative.

Hypothetical Multi-component Reaction Strategies

Alternatively, this compound or its derivatives could potentially be employed in multi-component reactions designed to construct polycyclic systems in a single step. For example, a reaction involving the condensation of the acetic acid derivative with an ortho-amino-substituted aromatic aldehyde or ketone could, in principle, lead to the formation of a fused quinoline (B57606) or acridine-type structure. The success of such an approach would be highly dependent on the specific reaction conditions and the reactivity of the chosen substrates.

The following table outlines some hypothetical polycyclic aromatic nitrogen heterocycles that could potentially be synthesized from this compound, along with the key reaction types that might be employed. It must be emphasized that these are proposed transformations and require experimental validation.

Starting MaterialPotential Polycyclic ProductProposed Reaction Type
This compoundAza-analogue of a dihydronaphthaleneIntramolecular Heck Reaction
2-(4-Arylpyridin-3-yl)acetic acidBenzo-fused naphthyridine derivativeIntramolecular Friedel-Crafts Acylation
This compound esterPyrido-fused lactoneIntramolecular C-H activation/cyclization

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Advanced Heterocyclic Systems

The structural framework of 2-(4-Chloropyridin-3-yl)acetic acid is particularly amenable to cyclization reactions, enabling the synthesis of advanced heterocyclic systems. nih.govnih.gov The presence of the acetic acid side chain ortho to a nitrogen atom in the pyridine (B92270) ring, coupled with the chloro-substituent, provides multiple reactive sites for intramolecular and intermolecular cyclizations.

One notable application is in the synthesis of pyridopyrimidines, a class of fused heterocycles with significant interest due to their potential biological activities. nih.gov The acetic acid moiety can be converted into various functional groups that can then react with other reagents to form a new fused ring. For instance, condensation reactions involving the carboxylic acid or its derivatives can lead to the formation of six-membered rings fused to the parent pyridine structure.

Furthermore, the chloro group at the 4-position can be a site for nucleophilic substitution, allowing for the introduction of various functionalities or for facilitating ring-closing reactions. This dual reactivity makes this compound a valuable precursor for creating complex, polycyclic heterocyclic systems that are often challenging to synthesize through other methods. The strategic manipulation of its functional groups allows chemists to build intricate molecular scaffolds with high precision.

Utility in the Construction of Functionalized Pyridine Scaffolds for Materials Science

Functionalized pyridine scaffolds are of significant interest in materials science due to their unique electronic and coordination properties. nih.govnih.gov The pyridine ring can act as a ligand for metal ions, and its electronic properties can be tuned by the introduction of various substituents. This compound serves as a valuable building block for creating such functionalized pyridine-based materials. nih.gov

The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. For example, it can be converted into an ester or an amide to create side chains on a polymer backbone, thereby introducing the pyridine moiety into the material. The chlorine atom on the pyridine ring offers another point of modification, where it can be replaced by other functional groups through nucleophilic substitution reactions, further tailoring the properties of the resulting material.

The incorporation of these pyridine scaffolds can influence the optical, electronic, and thermal properties of materials. For instance, pyridine-containing polymers have been investigated for applications in light-emitting diodes (LEDs), sensors, and as catalysts. The ability to systematically modify the structure of this compound allows for the rational design of new materials with desired functionalities.

Application in the Synthesis of Diverse Organic Molecules for Chemical Research

Beyond the synthesis of complex heterocycles and materials, this compound is a versatile starting material for a wide range of organic molecules used in chemical research. google.com Its functional groups can be independently and selectively transformed, providing access to a large chemical space of substituted pyridines.

The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are fundamental in organic synthesis and allow for the introduction of a variety of functional groups. For example, coupling the carboxylic acid with different amines leads to a library of amides with diverse substituents.

The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring. Furthermore, the chlorine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and introduce aryl or alkyl groups. This versatility makes this compound a valuable tool for medicinal chemists and other researchers looking to synthesize novel compounds for biological screening or other research purposes. nih.gov

Role in Multi-Step Convergent and Divergent Synthetic Schemes

The distinct reactivity of the functional groups in this compound makes it a valuable component in both convergent and divergent multi-step synthetic strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The selective manipulation of its carboxylic acid and chloro functionalities allows for the creation of a diverse set of derivatives from a single starting material. For example, the carboxylic acid can be converted to a range of amides, while the chloro group can be substituted with various nucleophiles, leading to a matrix of new compounds with different substituents at two positions. This approach is particularly useful in drug discovery for structure-activity relationship (SAR) studies. nih.gov

The ability to employ this compound in these sophisticated synthetic plans highlights its importance as a strategic building block in modern organic chemistry.

Future Directions and Emerging Research Avenues in 2 4 Chloropyridin 3 Yl Acetic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Protocols

The future of 2-(4-Chloropyridin-3-yl)acetic acid synthesis lies in the development of more sustainable and efficient protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. Current research is geared towards achieving these goals through several innovative approaches.

One promising strategy involves the exploration of one-pot synthesis methods. These procedures, which combine multiple reaction steps into a single operation, offer significant advantages in terms of time, resource, and energy savings. For instance, a one-pot method for synthesizing 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides has been developed, showcasing the potential for transition-metal-free and highly chemoselective processes. mdpi.com Another approach focuses on the direct conversion of amides into pyridines using activating agents and various π-nucleophiles, which allows for the efficient generation of highly substituted pyridines under mild conditions. organic-chemistry.orgnih.gov

The use of eco-friendly catalysts is another key area of development. Researchers are investigating the use of reusable and less hazardous catalysts, such as activated fly ash, to promote the synthesis of pyridine (B92270) derivatives. bhu.ac.in This not only reduces the environmental impact but also simplifies the purification process.

Furthermore, there is a growing interest in catalytic systems that enable C-H activation, providing a more atom-economical route to pyridine derivatives. For example, cationic half-sandwich rare-earth catalysts have been shown to be effective for the C-H addition of pyridines to olefins.

The table below summarizes some of the emerging sustainable synthetic methods for pyridine derivatives, which could be adapted for the synthesis of this compound.

Synthetic MethodKey FeaturesPotential Advantages
One-Pot SynthesisCombines multiple steps; transition-metal-free. mdpi.comTime and resource-efficient; high chemoselectivity. mdpi.com
Direct Amide ConversionUtilizes activating agents and π-nucleophiles. organic-chemistry.orgnih.govMild reaction conditions; good functional group tolerance. organic-chemistry.org
Eco-Friendly CatalysisEmploys reusable catalysts like activated fly ash. bhu.ac.inReduced environmental impact; simplified purification. bhu.ac.in
C-H ActivationCatalyzed by rare-earth metals.High atom economy.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

Expanding the synthetic utility of this compound hinges on the exploration of its novel reactivity patterns and the development of new derivatization pathways. The presence of the chloro-substituent and the carboxylic acid group provides multiple sites for chemical modification, opening doors to a wide array of new compounds with potentially valuable properties.

Current research efforts are directed at leveraging the reactivity of the pyridine ring and the acetic acid side chain. For example, the chlorine atom at the 4-position can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, which are key intermediates in the synthesis of more complex molecules.

A significant area of interest is the use of this compound and its derivatives as precursors for the synthesis of biologically active compounds. For instance, substituted pyridine derivatives are being investigated as SARM1 inhibitors for the treatment of neurological disorders. google.com The synthesis of these complex molecules often involves multi-step sequences where the derivatization of the initial pyridine scaffold is a critical step.

The following table highlights some of the potential derivatization pathways for this compound:

Reaction TypeReagents and ConditionsPotential Products
EsterificationAlcohol, Acid CatalystEsters
AmidationAmine, Coupling AgentAmides
Nucleophilic SubstitutionNucleophile (e.g., amine, thiol)4-Substituted Pyridine Derivatives
Cross-Coupling ReactionsBoronic acids, Palladium catalystBiaryl Derivatives

Advanced Computational Modeling for Property Prediction and Reaction Design

The integration of advanced computational modeling techniques is set to revolutionize the study of this compound and its derivatives. Quantum chemical calculations and molecular modeling can provide deep insights into the electronic structure, reactivity, and potential applications of these compounds.

Computational tools can be employed to predict a wide range of molecular properties, including spectroscopic characteristics, which can aid in the identification and characterization of newly synthesized derivatives. Furthermore, reaction mechanisms can be elucidated, and transition states can be modeled to understand and optimize reaction conditions for higher yields and selectivity.

In the context of drug discovery, computational methods are invaluable for predicting the binding affinity of this compound derivatives to biological targets. This allows for the rational design of new drug candidates with improved efficacy and reduced side effects. For example, computational screening can identify promising candidates for further experimental investigation, thereby accelerating the drug development pipeline.

Integration into Automated Synthesis Platforms

The future of chemical synthesis is increasingly moving towards automation. Automated synthesis platforms, which combine robotics, software, and analytical instrumentation, can significantly accelerate the discovery and optimization of new reactions and molecules.

Integrating the synthesis of this compound and its derivatives into these platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. This would be particularly beneficial for exploring the vast chemical space of possible derivatives and identifying compounds with desired properties for various applications.

Automated systems can handle the precise dispensing of reagents, control reaction parameters with high fidelity, and perform in-line analysis to monitor reaction progress. This not only increases efficiency but also improves reproducibility and safety in the laboratory.

Discovery of New Chemical Building Block Utilities beyond Current Scope

While this compound is already recognized as a valuable building block in medicinal chemistry, future research will likely uncover new utilities beyond its current applications. Its unique combination of a reactive chlorine atom and a versatile carboxylic acid group makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds.

Emerging areas of application could include materials science, where pyridine-containing polymers and functional materials are of growing interest. The incorporation of the this compound moiety could impart specific electronic or optical properties to these materials.

Furthermore, its role as a ligand in coordination chemistry is an area ripe for exploration. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can coordinate to metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts with unique reactivity. The discovery of new utilities for this compound will be driven by continued exploration of its fundamental reactivity and by interdisciplinary collaborations between chemists, materials scientists, and biologists.

Q & A

Q. Q: What are the key steps for synthesizing 2-(4-Chloropyridin-3-yl)acetic acid, and how can purity be ensured?

A: The synthesis typically involves regioselective halogenation of a pyridine precursor followed by coupling with an acetic acid derivative. For example, bromine in acetic acid can be used for halogenation under controlled conditions . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity) and mass spectrometry (MS) to confirm molecular weight .

Advanced Synthesis: Optimizing Regioselectivity

Q. Q: How can regioselectivity challenges during halogenation be addressed in derivatives of this compound?

A: Regioselectivity is influenced by electronic effects of substituents. Electron-withdrawing groups (e.g., -COOH) direct halogenation to specific positions. Computational modeling (DFT) and NMR monitoring of intermediates can guide reaction optimization. For instance, bromination at the 4-position is favored due to the electron-withdrawing nature of the acetic acid group .

Structural Confirmation

Q. Q: What analytical methods are critical for confirming the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation, requiring high-quality crystals grown via slow evaporation in polar solvents (e.g., ethanol/water) . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and FT-IR for carboxylic acid (-COOH) identification .

Handling Safety and Toxicity

Q. Q: What safety protocols are essential when handling this compound?

A: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE: nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse affected areas with water and seek medical attention. Workplaces should follow OSHA/NIOSH guidelines for chemical hygiene .

Biological Interaction Studies

Q. Q: How can researchers study the interaction of this compound with biological targets?

A: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to proteins/nucleic acids. For cellular studies, fluorescent tagging (e.g., via carboxyl group conjugation) enables tracking in vitro . Dose-response assays (IC50_{50}/EC50_{50}) are critical for evaluating therapeutic potential.

Advanced Mechanistic Studies

Q. Q: How can contradictions in biological activity data be resolved?

A: Unexpected activity may arise from impurities or stereochemical variations. Perform LC-MS to rule out byproducts. Molecular docking simulations (e.g., AutoDock) can predict binding modes, while enantiomeric resolution via chiral HPLC clarifies stereochemistry-dependent effects .

Crystallographic Challenges

Q. Q: What strategies improve crystal quality for X-ray studies of halogenated pyridine derivatives?

A: Slow crystallization in mixed solvents (e.g., DMSO/water) enhances lattice formation. For halogenated compounds, heavy atoms (e.g., Cl) improve diffraction resolution. Centrosymmetric hydrogen-bonded dimers, common in carboxylic acids, stabilize crystal packing .

Environmental Stability

Q. Q: How does the compound degrade under environmental conditions, and what analytical methods detect degradation?

A: Hydrolysis (pH-dependent) and photolysis are primary degradation pathways. Accelerated stability studies (40°C/75% RH) with UPLC-MS/MS monitor breakdown products. Mass balance analysis ensures detection limits <0.1% for impurities .

Computational Modeling

Q. Q: What computational tools predict the electronic properties of this compound?

A: Density functional theory (DFT) calculations (e.g., Gaussian 16) model HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects are incorporated via polarizable continuum models (PCM) .

Future Research Directions

Q. Q: What understudied applications exist for this compound in medicinal chemistry?

A: Its potential as a kinase inhibitor scaffold remains unexplored. Structure-activity relationship (SAR) studies modifying the chloropyridine or acetic acid moieties could optimize selectivity. Collaborations with crystallography labs enable high-throughput screening of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.